molecular formula C9H8FNO B1442003 (4-Fluoro-1H-indol-3-YL)methanol CAS No. 1158310-32-7

(4-Fluoro-1H-indol-3-YL)methanol

Cat. No.: B1442003
CAS No.: 1158310-32-7
M. Wt: 165.16 g/mol
InChI Key: YOJTVZBCNRZWDJ-UHFFFAOYSA-N
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Description

“(4-Fluoro-1H-indol-3-YL)methanol” is a chemical compound with the CAS number 1158310-32-7 . It has a molecular weight of 165.16 and its molecular formula is C9H8FNO .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a fluorine atom attached to the 4th position of an indole ring, with a methanol group attached to the 3rd position .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, indole derivatives are known to be involved in a variety of reactions. For example, they can undergo electrophilic substitution due to excessive π-electrons delocalization .

Scientific Research Applications

Antimicrobial and Antiinflammatory Activities

Research on derivatives of 4-fluoro-1H-indol-3-yl, such as those obtained from nitro/fluoro/chloro/bromoindole-2-carbohydrazides, has shown potential in antimicrobial, antiinflammatory, and antiproliferative activities. These compounds were synthesized and evaluated for their effectiveness against various bacterial strains and their potential in cancer treatment due to their antiproliferative properties (Narayana et al., 2009).

Fluoroacetylation of Indoles

The fluoroacetylation of indoles using fluorinated acetic acids is another significant application. This process enables the synthesis of diverse fluoromethyl indol-3-yl ketones without the need for catalysts or additives. This method is particularly notable for its efficiency and the generation of water as the only byproduct, demonstrating its utility in organic synthesis (Yao et al., 2016).

Ring-Methylation Using Supercritical Methanol

A study on the ring-methylation of indole using supercritical methanol showed selective methylation at the C3 position, yielding 3-methylindole. This process involves the conversion of indole to (1H-indol-3-yl)methanol and is significant for its high yield and selectivity, indicating potential applications in chemical synthesis (Kishida et al., 2010).

Safety and Hazards

The safety information for “(4-Fluoro-1H-indol-3-YL)methanol” indicates that it has some hazards associated with it. The GHS pictogram signal word is “Warning” and the hazard statements include H315, H319, and H335 . These codes correspond to skin irritation, eye irritation, and respiratory irritation, respectively.

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives a valuable idea for treatment . Therefore, “(4-Fluoro-1H-indol-3-YL)methanol”, as an indole derivative, may also have potential for future research and applications.

Biochemical Analysis

Biochemical Properties

(4-Fluoro-1H-indol-3-YL)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical environments .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, can modulate the activity of key signaling molecules, leading to alterations in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of specific genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activities. For example, indole derivatives have been reported to inhibit certain enzymes involved in metabolic pathways, thereby modulating the flux of metabolites . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions . At higher doses, it may induce toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of indole derivatives. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For example, indole derivatives can be transported across cell membranes by organic anion transporters, which play a role in their cellular uptake and distribution . The localization of this compound within cells can influence its biological activity and its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their effects on cellular processes . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

(4-fluoro-1H-indol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-4,11-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJTVZBCNRZWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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